[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride
Overview
Description
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N2. It is a derivative of cyclopropylamine, featuring a cyclopropyl ring attached to a methyl group, which is further connected to a dimethylamine group. This compound is typically used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylmethylamine with formaldehyde and dimethylamine under acidic conditions to form the desired product. The reaction is typically carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethylamine derivatives.
Scientific Research Applications
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride can be compared with other cyclopropylamine derivatives, such as:
Cyclopropylamine: A simpler compound with a cyclopropyl ring attached to an amine group.
Cyclopropylmethylamine: Similar to the title compound but lacks the dimethylamine group.
N,N-Dimethylcyclopropylamine: Contains a cyclopropyl ring attached to a dimethylamine group but without the methyl linkage
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6(7)3-4-6;;/h3-5,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFVZLTXSTRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401426-20-7 | |
Record name | 1-[(dimethylamino)methyl]cyclopropan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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